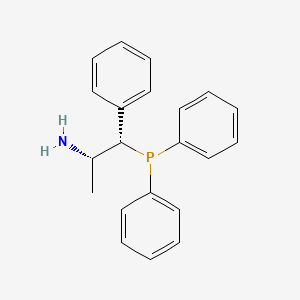

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Description

The exact mass of the compound (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZAIGGNEGTDMG-LAUBAEHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673011 | |

| Record name | (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341968-71-6 | |

| Record name | (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Executive Summary

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, a prominent member of the amino-phosphine ligand family, is a crucial asset in modern asymmetric catalysis. Its unique structural architecture, featuring adjacent stereogenic centers and both a hard nitrogen donor and a soft phosphorus donor, allows for the formation of stable and highly effective chiral metal complexes. These complexes are instrumental in driving enantioselective reactions, particularly in asymmetric hydrogenation, which is vital for the production of single-enantiomer pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth, research-level protocol for the stereoselective synthesis of this ligand, starting from the readily available chiral precursor, (1S,2S)-2-amino-1-phenylpropan-1-ol. We will elucidate the causal rationale behind each synthetic step, from amine protection and hydroxyl group activation to the critical phosphinylation reaction and final deprotection, ensuring a self-validating and reproducible methodology for researchers in synthetic chemistry and drug development.

Strategic Approach: A Retrosynthetic Analysis

The design of a synthetic route for a chiral molecule hinges on preserving or controllably modifying its stereocenters. Our target, (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, possesses two contiguous stereocenters. The most logical and efficient strategy is to begin with a starting material that already contains the desired stereochemistry. The retrosynthetic breakdown is as follows:

-

Final Ligand: The target amine can be revealed by deprotecting a suitable N-protected intermediate. This is a standard final step to unmask the reactive amine functionality.

-

Phosphinylated Intermediate: The core diphenylphosphino group can be installed via nucleophilic substitution, where a diphenylphosphide anion acts as the nucleophile.

-

Chiral Precursor: This nucleophilic substitution requires an electrophilic carbon center with the correct stereochemistry. This electrophile can be generated by activating the hydroxyl group of a protected amino alcohol.

-

Starting Material: The ideal starting material is therefore (1S,2S)-2-amino-1-phenylpropan-1-ol, a commercially available and relatively inexpensive chiral building block derived from the chiral pool.[3] This precursor provides the C1(S) and C2(S) stereochemistry required for the final product.

This strategy ensures that the synthesis is both convergent and stereochemically robust.

The Synthetic Workflow: From Amino Alcohol to P,N Ligand

The overall synthetic pathway is a multi-step process designed to chemically modify the two functional groups of the starting amino alcohol with high fidelity and stereochemical control.

Caption: Overall synthetic workflow for (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine.

Detailed Synthesis Protocol and Scientific Rationale

This section provides a step-by-step methodology, including the causal reasoning behind the choice of reagents and conditions.

Step 1: Amine Protection

Objective: To mask the nucleophilic amine to prevent it from interfering with the subsequent activation of the hydroxyl group.

Rationale: The amine (-NH₂) is more nucleophilic than the hydroxyl (-OH) group. In the next step, an electrophilic reagent (methanesulfonyl chloride) is used to activate the -OH group. Without protection, the amine would preferentially react, leading to undesired sulfonamide formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is robust enough to withstand the conditions of the subsequent steps but can be removed under mild acidic conditions without affecting the final product.[4]

Protocol: Synthesis of tert-butyl ((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)carbamate

-

Suspend (1S,2S)-2-amino-1-phenylpropan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) to the suspension. This base acts as a scavenger for the acid generated during the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂ to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

| Reagent | Molar Eq. | MW ( g/mol ) |

| (1S,2S)-2-Amino-1-phenylpropan-1-ol | 1.0 | 151.21 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 |

| Triethylamine (Et₃N) | 1.5 | 101.19 |

| Dichloromethane (CH₂Cl₂) | - | 84.93 |

Step 2 & 3: Hydroxyl Activation and Stereospecific Phosphinylation

Objective: To convert the hydroxyl group into a good leaving group and substitute it with the diphenylphosphino moiety with inversion of configuration at C1, which is then corrected in the nomenclature to give the desired product stereochemistry.

Rationale: The hydroxyl group is a poor leaving group. It must be activated, typically by converting it into a sulfonate ester, such as a mesylate or tosylate. Methanesulfonyl chloride (MsCl) is highly effective for this purpose. The subsequent reaction is a classic Sₙ2 nucleophilic substitution. Lithium diphenylphosphide (LiPPh₂), a powerful nucleophile, is generated in situ from diphenylphosphine (HPPh₂) and a strong base like n-butyllithium (n-BuLi). The LiPPh₂ then attacks the electrophilic carbon (C1), displacing the mesylate leaving group. Crucially, this Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the C1 center.

Note on Stereochemistry: Starting with the (1S,2S)-amino alcohol, mesylation at C1 preserves the stereocenter. The subsequent Sₙ2 attack by PPh₂⁻ at C1 inverts the configuration from (1S) to (1R). The C2 stereocenter is unaffected. This yields the (1R,2S)-phosphinated intermediate. To obtain the target (1S,2S) ligand, one must start with the (1R,2S)-amino alcohol (norephedrine). For the purpose of this guide, we will proceed with the (1S,2S) starting material to illustrate the process, which yields the (1R,2S)-product, a common ligand in its own right often used in catalysis. The principles remain identical for synthesizing the (1S,2S) enantiomer from the corresponding (1R,2S) starting material.

Protocol: Synthesis of tert-butyl ((1R,2S)-1-(diphenylphosphino)-1-phenylpropan-2-yl)carbamate

Part A: Mesylation

-

Dissolve the N-Boc protected amino alcohol (1.0 eq) from Step 1 in anhydrous CH₂Cl₂ under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C.

-

Add triethylamine (1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Stir the reaction at 0 °C for 2-4 hours until TLC analysis shows complete consumption of the starting material.

-

Work-up: Dilute with CH₂Cl₂, wash with cold water, 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting mesylate is often unstable and should be used immediately in the next step.

Part B: Phosphinylation

-

In a separate flame-dried flask under an inert atmosphere, dissolve diphenylphosphine (HPPh₂, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (n-BuLi, 2.0 eq, typically 1.6 M in hexanes) dropwise. The solution will turn deep red/orange, indicating the formation of the lithium diphenylphosphide anion (LiPPh₂). Stir for 30 minutes at -78 °C.

-

Prepare a solution of the crude mesylate from Part A in anhydrous THF.

-

Slowly add the mesylate solution to the LiPPh₂ solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄.

-

Purification: After concentrating the solvent, the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected ligand.

| Reagent (Mesylation) | Molar Eq. | MW ( g/mol ) |

| N-Boc Amino Alcohol | 1.0 | 251.32 |

| Methanesulfonyl chloride (MsCl) | 1.2 | 114.55 |

| Triethylamine (Et₃N) | 1.5 | 101.19 |

| Reagent (Phosphinylation) | Molar Eq. | MW ( g/mol ) |

| Crude Mesylate | 1.0 | 329.41 |

| Diphenylphosphine (HPPh₂) | 2.0 | 186.18 |

| n-Butyllithium (n-BuLi) | 2.0 | 64.06 |

Step 4: Amine Deprotection

Objective: To remove the Boc protecting group to reveal the final primary amine ligand.

Rationale: The Boc group is labile to acid. Treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), cleaves the tert-butyl carbamate to release the free amine, along with isobutylene and carbon dioxide as byproducts. Using a solution of HCl in an organic solvent like 1,4-dioxane is common as it allows for the precipitation of the final product as its hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify.

Protocol: Synthesis of (1R,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

-

Dissolve the purified N-Boc protected ligand (1.0 eq) from Step 3 in a minimal amount of 1,4-dioxane or CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add a solution of HCl in 1,4-dioxane (typically 4 M, 5-10 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. The product will often precipitate as the hydrochloride salt.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Isolation: The resulting solid can be collected by filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum.

-

To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent like CH₂Cl₂. The organic extracts are then dried and concentrated to yield the final ligand as an oil or low-melting solid, which should be stored under an inert atmosphere to prevent oxidation of the phosphine.

Safety and Handling Considerations

-

Phosphines: Diphenylphosphine and the final product are air-sensitive and can be oxidized to the corresponding phosphine oxides. All manipulations should be carried out under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques. They are also toxic and should be handled in a well-ventilated fume hood.

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled with extreme care under an inert atmosphere.

-

Reagents: Methanesulfonyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in Asymmetric Catalysis

(1S,2S)- and (1R,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine are classified as bidentate P,N ligands. When complexed with transition metals like Rhodium, Ruthenium, or Iridium, they form highly effective catalysts for asymmetric hydrogenation of various substrates, including olefins and ketones.[5][6] The chelate ring formed upon coordination, combined with the steric and electronic properties of the phenyl and phosphine groups, creates a well-defined chiral environment that directs the stereochemical outcome of the reaction, often leading to products with excellent enantioselectivity (>99% ee).[2][7]

References

-

Vertex AI Search. (2024). Chiral Phosphines Synthesis. Retrieved from Google.[1]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link][2][5][7]

-

Chemical Communications. (n.d.). Synthesis of P-chiral phosphine compounds by palladium-catalyzed C–P coupling reactions. Royal Society of Chemistry. [Link]

-

PubMed. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. [Link][2]

-

National Institutes of Health. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. [Link][7]

-

MySkinRecipes. (n.d.). (1R,2S)-1-Amino-1-phenylpropan-2-ol. [Link][3]

-

ResearchGate. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link][4]

-

Nagase & Co., Ltd. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. European Patent EP1142864A1. [8]

-

ResearchGate. (2008). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. [Link][6]

Sources

- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1R,2S)-1-Amino-1-phenylpropan-2-ol [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Chiral Phosphine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Chiral Phosphine Ligands

In the landscape of modern chemical synthesis, particularly within pharmaceutical and fine chemical production, the quest for enantiopure compounds is paramount. The biological activities of chiral molecules are often intrinsically linked to their absolute configuration, making the control of stereochemistry a critical challenge. Transition-metal catalyzed asymmetric synthesis stands as one of the most powerful strategies to meet this challenge, and at the heart of this technology lies the chiral ligand.[1][2][3]

Among the vast arsenal of chiral ligands, phosphines play a preeminent role.[1] Their remarkable efficacy stems from their strong coordination to transition metals and the exceptional tunability of their steric and electronic properties. This guide provides an in-depth technical exploration of the synthesis and characterization of these pivotal molecular tools, offering field-proven insights into the causal relationships between ligand architecture, synthetic strategy, and catalytic performance.

Part I: The Synthetic Toolkit - Strategies for Crafting Chirality

The synthesis of a chiral phosphine ligand is a nuanced process where the origin and installation of chirality dictate the entire strategic approach. The choice of synthetic route is not arbitrary; it is a deliberate decision based on the availability of starting materials, the desired ligand architecture, and scalability.

Chapter 1: Foundational Synthetic Strategies

There are three primary strategies for accessing chiral phosphine scaffolds: leveraging nature's building blocks, separating enantiomers, and building chirality from achiral precursors.

-

1.1 The Chiral Pool Approach: This strategy utilizes readily available, enantiopure natural products (e.g., amino acids, terpenes, tartaric acid) as starting materials. The inherent chirality of the starting material is transferred to the final phosphine ligand. This is often the most cost-effective route, but it is limited to the symmetries and functionalities provided by the chiral pool.

-

1.2 Classical and Kinetic Resolution: Racemic phosphines or their precursors can be synthesized and subsequently separated into their constituent enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. Kinetic resolution, on the other hand, involves a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted, enriched enantiomer.

-

1.3 Asymmetric Synthesis: This is the most elegant and often most versatile approach, where chirality is introduced into an achiral molecule using a catalytic amount of a chiral inductor. A key modern technique involves the use of phosphine-boranes as intermediates.[1][3][4] These air-stable compounds allow for stereospecific manipulations at the phosphorus center, providing a reliable pathway to P-chiral phosphines, which possess a stereogenic phosphorus atom.[1][2][4]

Chapter 2: Synthesis of Privileged Ligand Scaffolds

Certain structural motifs, or "privileged scaffolds," have demonstrated broad applicability and exceptional performance across a range of catalytic reactions.

-

2.1 Axially Chiral Biaryl Phosphines: The BINAP Family 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a cornerstone of asymmetric catalysis.[5] Its C₂-symmetric, atropisomeric biaryl backbone creates a well-defined chiral environment. Modern syntheses bypass the harsh conditions of earlier methods by starting with enantiopure 1,1'-bi-2-naphthol (BINOL) and converting it to the bis-triflate.[5][6][7] A nickel-catalyzed cross-coupling with a phosphine source, such as diphenylphosphine or its oxide, then furnishes the final ligand.[7][8] This approach preserves the axial chirality and allows for the synthesis of a wide array of BINAP derivatives with tuned electronic and steric properties.[6][8]

Experimental Protocol: Synthesis of (R)-Tol-BINAP

-

Triflation: To a solution of (R)-BINOL (1.0 equiv) and a hindered base like 2,6-lutidine (2.5 equiv) in anhydrous CH₂Cl₂ at 0 °C, add trifluoromethanesulfonic anhydride (2.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the product. The crude (R)-BINOL-bis(triflate) is purified by column chromatography. Causality: The triflate groups are excellent leaving groups for the subsequent cross-coupling reaction.

-

Ni-Catalyzed Phosphinylation: In a glovebox, combine the (R)-BINOL-bis(triflate) (1.0 equiv), NiCl₂(dppe) (0.1 equiv), and zinc powder (3.0 equiv) in anhydrous DMF. Add di(p-tolyl)phosphine (2.5 equiv) and heat the mixture to 80 °C for 12 hours. Causality: The Ni(0) species, generated in situ by reduction with zinc, is the active catalyst for the P-C bond formation.

-

Workup and Purification: After cooling, the reaction is quenched with aqueous NaHCO₃ and extracted with toluene. The organic layer is washed, dried, and concentrated. The crude product is recrystallized from a toluene/ethanol mixture to yield (R)-Tol-BINAP as a white solid. Validation: Purity is confirmed by ³¹P NMR, and enantiomeric excess is verified by chiral HPLC.

-

-

2.2 Ferrocene-Based Ligands: The Josiphos Family Josiphos ligands are highly successful, modular ligands featuring planar chirality derived from a 1,2-disubstituted ferrocene backbone.[9] Their synthesis is remarkably flexible, starting from enantiopure Ugi's amine, which allows for the sequential and diastereoselective introduction of two different phosphine groups.[10][11][12] This modularity enables the fine-tuning of the ligand's steric and electronic profile for specific applications.[9] The synthesis has been refined for large-scale production, making these ligands industrially relevant for processes like the synthesis of (S)-metolachlor.[12]

Workflow: General Synthesis of Josiphos Ligands

Caption: Modular synthesis of Josiphos ligands from Ugi's amine.

Part II: The Characterization Workflow - Validating Structure and Purity

Rigorous characterization is non-negotiable. It provides the definitive proof of a ligand's identity, purity (both chemical and stereochemical), and absolute configuration. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

Chapter 3: Spectroscopic and Analytical Techniques

-

3.1 ³¹P NMR Spectroscopy: The Cornerstone of Characterization With 100% natural abundance and a wide chemical shift range, ³¹P NMR is the most informative technique for analyzing phosphine ligands.[13][14]

-

Chemical Purity: A pure, single phosphine species will typically show a single, sharp peak in the proton-decoupled (³¹P{¹H}) spectrum.[13] The presence of multiple peaks can indicate impurities or oxidation.

-

Oxidation State: The corresponding phosphine oxide, a common impurity, resonates at a significantly different chemical shift (typically 20-50 ppm downfield from the phosphine).[15][16][17] This allows for easy quantification of oxidation.

-

Electronic Environment: The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. Electron-donating groups cause an upfield shift (more negative δ), while electron-withdrawing groups cause a downfield shift.[15] Coordination to a metal center also induces a significant downfield shift.[13]

Table 1: Typical ³¹P NMR Chemical Shift Ranges

Compound Type Typical δ (ppm) Rationale Trialkylphosphines -10 to -60 Alkyl groups are electron-donating. Triarylphosphines +5 to -20 Aryl groups are less donating than alkyls. Phosphine Oxides +20 to +50 The P=O bond deshields the nucleus. | Metal-Phosphine Complex | Varies (+10 to +100) | Coordination deshields the P nucleus. |

-

-

3.2 Chiral Chromatography (HPLC): Quantifying Enantiomeric Excess (ee) To be useful in asymmetric catalysis, a chiral ligand must be enantiopure. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[18][19] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the ligand, leading to different retention times.[20][21]

Protocol: Determination of Enantiomeric Excess for a BINAP Derivative

-

Column and Mobile Phase Selection: Screen several CSPs (e.g., Chiralpak IA, IC, ID). A typical starting mobile phase is a mixture of hexane and isopropanol. The polarity is adjusted to achieve good resolution (Rs > 1.5).

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the ligand in the mobile phase. Prepare a sample of the racemic ligand as a reference to identify the retention times of both enantiomers.

-

Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.

-

Validation: The method is validated by ensuring baseline separation of the enantiomers and demonstrating linearity over a range of concentrations.

-

Chapter 4: Determining Absolute Configuration

While HPLC confirms enantiopurity, it does not reveal which peak corresponds to which enantiomer. Determining the absolute configuration requires specific techniques.

-

4.1 Single-Crystal X-ray Diffraction: The Unambiguous Proof When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure and absolute configuration of the molecule.[22][23] The technique relies on the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a phase shift.[24][25] By analyzing the intensity differences between Friedel pairs of reflections (hkl and -h-k-l), the absolute structure can be determined, often expressed through the Flack parameter, which should refine to a value near zero for the correct enantiomer.[24][25]

Part III: From Ligand to Catalyst - Quantifying Performance

The structure of a ligand, confirmed by characterization, directly dictates its behavior in a catalytic cycle. Quantifiable parameters can help rationalize performance and guide future ligand design.

Chapter 5: Tolman's Electronic and Steric Parameters

In his seminal work, Chadwick Tolman proposed a model to deconvolute the steric and electronic effects of phosphine ligands.[26]

-

Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating ability of a phosphine. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) of a [Ni(CO)₃(L)] complex via IR spectroscopy. More strongly donating ligands increase electron density on the metal, which leads to more back-bonding into the CO π* orbitals, weakening the C-O bond and lowering its stretching frequency.[27]

-

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the ligand's substituents.[26][28][29] A larger cone angle indicates greater steric hindrance around the metal center.[26][27]

Diagram: Logic for Ligand Selection

Caption: Balancing steric and electronic effects for catalyst design.

Table 2: Comparison of Common Privileged Ligands

| Ligand | Class | Key Feature | Tolman Cone Angle (θ) | Application Highlight |

|---|---|---|---|---|

| BINAP | Axially Chiral | C₂-Symmetry, Wide Bite Angle | 145° (for PPh₃ model) | Asymmetric Hydrogenation, Isomerization[5] |

| Josiphos | Planar Chiral | Highly Modular, Air-Stable | ~170° (for PPF-P(tBu)₂) | Imine Hydrogenation, C-C Coupling[9][12] |

| DIPAMP | P-Chiral | First effective P-chiral ligand | 161° | L-DOPA Synthesis |

| SEGPHOS | Axially Chiral | Narrower Dihedral Angle than BINAP | N/A (Biaryl) | Ketone Hydrogenation |

Conclusion: A Foundation for Innovation

The synthesis and characterization of chiral phosphine ligands is a dynamic and enabling field. A deep, mechanistic understanding of the synthetic routes and a rigorous application of analytical techniques are the bedrock upon which successful asymmetric catalysis is built. By explaining the causality behind experimental choices—from selecting a synthetic strategy to interpreting a ³¹P NMR spectrum—this guide aims to empower researchers to not only replicate established methods but to innovate and design the next generation of high-performance ligands that will drive future discoveries in drug development and beyond.

References

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central. [Link]

-

Storch, G., et al. (2008). Synthesis of Josiphos-Type Bisphospholane Ligands. Synlett. [Link]

-

Jia, Y-X., et al. (2018). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. Molecules. [Link]

-

Erhunmwunse, O., et al. (2022). Simplified Synthesis of Air-stable Copper-complexed Josiphos Ligand via Ugi's Amine: Complete Preparation and Analysis from Ferrocene. ChemRxiv. [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

-

Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.). Wiley Online Library. [Link]

-

Josiphos ligands. (2024). Grokipedia. [Link]

-

Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands. (2018). MDPI. [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. [Link]

-

Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2012). PubMed Central. [Link]

-

Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. (2000). Chemical & Pharmaceutical Bulletin. [Link]

-

Stephens, C. E., & Turo, K. N. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]

-

Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. (2013). RSC Publishing. [Link]

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). Chirality. [Link]

-

Blaser, H. U., & Spindler, F. (2004). Solvias Josiphos ligands: from discovery to technical applications. Ovid. [Link]

-

Hughes, D. L. (2014). (R)- AND (S)-BINAP. Organic Syntheses. [Link]

-

BINAP. (n.d.). Wikipedia. [Link]

-

Monitoring the Oxidation of Phosphine ligands using ³¹P NMR. (n.d.). Magritek. [Link]

-

Monitoring the oxidation of Phosphine ligands using ³¹P NMR. (2023). Magritek Blog. [Link]

-

Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2012). SpringerLink. [Link]

-

The use of X-ray crystallography to determine absolute configuration. (2008). ResearchGate. [Link]

-

Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2012). ResearchGate. [Link]

-

Zhang, C., et al. (2023). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

-

³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. (2020). RSC Publishing. [Link]

-

Phosphines. (2020). Chemistry LibreTexts. [Link]

-

Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. (2016). Dalton Transactions. [Link]

-

Computational assessment on the Tolman cone angles for P-ligands. (2021). ResearchGate. [Link]

-

and Axially-Chiral Biaryl Phosphine Oxides by Enantioselective CpxIrIII-Catalyzed C-H Arylations. (2019). Infoscience EPFL. [Link]

-

Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. (1997). ResearchGate. [Link]

-

Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.). Wiley Online Library. [Link]

-

Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. [Link]

-

Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (2012). ProQuest. [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2018). The Doyle Group, Princeton University. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. (2014). ACS Publications. [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. BINAP - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. ovid.com [ovid.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 15. magritek.com [magritek.com]

- 16. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 17. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. heraldopenaccess.us [heraldopenaccess.us]

- 19. uma.es [uma.es]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. yanggroup.weebly.com [yanggroup.weebly.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

The Unseen Architect of Chirality: A Technical Guide to (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

CAS Number: 341968-71-6

A Foreword for the Modern Chemist: In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy of pharmaceuticals and fine chemicals, the role of chiral ligands cannot be overstated. Among these molecular architects, P-chiral aminophosphine ligands have carved a niche for their unique steric and electronic properties. This guide provides an in-depth exploration of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, a distinguished member of this class, offering insights into its synthesis, structural rationale, and proven applications in enantioselective catalysis. For researchers, scientists, and drug development professionals, this document serves as a technical resource to harness the full potential of this powerful catalytic tool.

The Genesis of a Chiral Ligand: Synthesis and Design Rationale

The elegant architecture of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is no accident of synthesis; it is a deliberate design rooted in the rich history of chiral auxiliaries. The synthetic pathway to this ligand leverages the readily available and stereochemically defined scaffold of (1S,2S)-pseudoephedrine, a natural amino alcohol. This strategic choice provides a cost-effective and reliable route to a highly valuable chiral phosphine.

Conceptual Synthetic Pathway:

A plausible synthetic route commences with (1S,2S)-pseudoephedrine. The hydroxyl group is a key handle for introducing the diphenylphosphino moiety. A common strategy involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with lithium diphenylphosphide or a similar phosphinating agent. The stereochemistry at the carbon bearing the newly introduced phosphino group is typically inverted during this S(_N)2 reaction.

Alternatively, direct phosphination of the corresponding amino alcohol can be achieved under specific conditions, although this may require more specialized reagents to control selectivity and prevent side reactions. The amino group, often in its protonated form or protected, plays a crucial role in directing the stereochemical outcome of the reaction.

The Heart of Asymmetry: Mechanistic Insights into Catalysis

The efficacy of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine as a chiral ligand lies in its ability to create a highly ordered and asymmetric coordination sphere around a transition metal center, typically rhodium or iridium. This chiral environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer.

The ligand coordinates to the metal center through both the phosphorus and nitrogen atoms, forming a stable chelate ring. The stereogenic centers on the propan-2-amine backbone, inherited from the pseudoephedrine precursor, lock the chelate ring into a specific conformation. This conformational rigidity is critical for effective stereochemical communication between the ligand and the substrate. The phenyl and diphenylphosphino groups create a well-defined chiral pocket, sterically hindering one pathway of substrate coordination while favoring another.

In the context of asymmetric hydrogenation, a widely explored application for such ligands, the mechanism generally involves the oxidative addition of hydrogen to the metal-ligand complex, followed by coordination of the prochiral olefin. The substrate is then inserted into the metal-hydride bond, and subsequent reductive elimination releases the enantiomerically enriched product, regenerating the catalyst for the next cycle. The aminophosphine ligand plays a pivotal role in every step of this catalytic cycle, influencing not only the enantioselectivity but also the overall catalytic activity.

Applications in Enantioselective Synthesis: A Focus on Asymmetric Hydrogenation

While specific catalytic data for (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is not extensively documented in readily accessible literature, the performance of closely related aminophosphine ligands derived from ephedrine and pseudoephedrine in asymmetric hydrogenation provides a strong indication of its potential. These ligands have demonstrated high efficacy in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, particularly α-enamides and dehydroamino acid derivatives, which are key intermediates in the synthesis of chiral amines and amino acids.

Illustrative Performance of Analogous Ligands:

The following table summarizes typical results achieved with rhodium complexes of aminophosphine ligands structurally similar to the title compound in the asymmetric hydrogenation of benchmark substrates.

| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |

| Methyl α-acetamidoacrylate | [Rh(COD)(L)]BF₄ | MeOH | 1 | 25 | >99 | 95 | [1] |

| Methyl α-acetamidocinnamate | [Rh(COD)(L)]BF₄ | EtOH | 1 | 25 | >99 | 92 | [1] |

| Itaconic Acid Dimethyl Ester | [Rh(COD)(L*)]BF₄ | Benzene | 1 | 25 | >99 | 88 | [1] |

| L = Chiral aminophosphine ligand derived from an ephedrine scaffold. |

Experimental Protocol: A General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

The following protocol is a generalized procedure based on established methods for asymmetric hydrogenation using rhodium-aminophosphine catalysts. Researchers should optimize conditions for their specific substrate and ligand combination.

Materials:

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂)

-

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

-

Anhydrous, degassed solvent (e.g., methanol, ethanol, dichloromethane)

-

Prochiral olefin substrate

-

High-pressure hydrogenation vessel (autoclave)

-

Source of high-purity hydrogen gas

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, dissolve the rhodium precursor and the chiral aminophosphine ligand (typically in a 1:1.1 to 1:1.2 molar ratio) in the chosen anhydrous, degassed solvent. Stir the solution at room temperature for 15-30 minutes to allow for complex formation.

-

Reaction Setup: Transfer the catalyst solution to the hydrogenation vessel. Add a solution of the prochiral olefin substrate in the same solvent. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000, depending on the reactivity of the substrate and the catalyst's efficacy.

-

Hydrogenation: Seal the autoclave, purge several times with hydrogen, and then pressurize to the desired hydrogen pressure (typically 1-50 atm). Stir the reaction mixture at the desired temperature (usually ranging from room temperature to 50 °C) for the specified time (from a few hours to 24 hours).

-

Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the solvent under reduced pressure. The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) is typically determined by chiral HPLC or chiral GC analysis.

The Path Forward: Drug Development and Beyond

The ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral aminophosphine ligands like (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine are instrumental in this endeavor, enabling the efficient and scalable production of chiral building blocks and active pharmaceutical ingredients (APIs). The structural motifs accessible through catalysis with this ligand class are prevalent in a wide range of therapeutic agents, including anti-inflammatory drugs, antibiotics, and central nervous system agents.

Beyond pharmaceuticals, the principles of asymmetric catalysis driven by such ligands extend to the synthesis of agrochemicals, flavors, and fragrances, where specific stereoisomers often exhibit desired biological activity or sensory properties. The continued development and application of well-defined, efficient, and robust chiral ligands will undoubtedly continue to push the boundaries of chemical synthesis and enable the creation of novel molecules with profound societal impact.

Conclusion

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine stands as a testament to the power of rational ligand design in asymmetric catalysis. Its synthesis from a readily available chiral precursor, combined with its well-defined stereochemical architecture, makes it a valuable tool for the synthesis of enantiomerically enriched molecules. While further exploration of its catalytic scope is warranted, the established success of its structural analogs provides a strong foundation for its application in a variety of important chemical transformations. As the demand for enantiopure compounds continues to grow, ligands of this caliber will remain at the forefront of innovation in both academic research and industrial applications.

References

-

Brunet, J.-J., et al. (1999). Aminophosphanes derived from chiral β-aminoalcohols and carbonyliron complexes thereof. Inorganica Chimica Acta, 291(1–2), 300–310. [Link]

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]

-

Myers, A. G., et al. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Organic Letters, 15(21), 5594–5597. [Link]

-

Achiwa, K. (1978). Novel chiral aminophosphine ligand, 2,2'-bis(diphenylphosphinoamino)-1,1'-binaphthyl, and its application to asymmetric hydrogenation. Journal of the American Chemical Society, 100(10), 3215–3217. [Link]

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

Sources

Physical and chemical properties of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

An In-Depth Technical Guide to (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Abstract: This guide provides a comprehensive technical overview of the chiral P,N ligand, (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine. Esteemed for its unique stereoelectronic properties, this molecule serves as a highly effective ligand in asymmetric catalysis, a field critical to modern pharmaceutical and fine chemical synthesis. We will delve into its core physical and chemical properties, spectroscopic signatures, applications in catalysis, and established protocols for its synthesis and safe handling. This document is intended to be a vital resource for researchers, chemists, and drug development professionals seeking to leverage the capabilities of this versatile chiral ligand.

Introduction and Compound Identification

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is a chiral phosphine ligand belonging to the class of P,N-bidentate ligands. Its structure features a rigid backbone with two adjacent stereocenters, a "soft" phosphorus donor atom and a "hard" nitrogen donor atom. This unique combination allows it to form stable and well-defined complexes with a variety of transition metals, such as rhodium, ruthenium, and iridium.[1][2] The precise spatial arrangement of the phenyl, diphenylphosphino, and amine groups creates a highly specific chiral environment around the metal center, enabling exceptional control over stereoselectivity in catalytic reactions.[3] Its primary application lies in asymmetric hydrogenation, where it facilitates the conversion of prochiral substrates like ketones, olefins, and imines into valuable, enantiomerically enriched products.[2][4]

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139363579&t=l"]; compound [label="(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine"]; } dot

Caption: 2D Structure of the Topic Compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine | N/A |

| CAS Number | 341968-71-6 | [5] |

| Molecular Formula | C₂₁H₂₂NP | [5][6] |

| Molecular Weight | 319.38 g/mol | |

| InChI Key | JWZAIGGNEGTDMG-LAUBAEHRSA-N | |

| Canonical SMILES | Cc3ccccc3 | |

| Synonyms | (1S,2S)-(2-Diphenylphosphino)-1-methyl-2-phenylethylamine, (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine | [7] |

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties is essential for the effective application and handling of this ligand.

Table 2: Physical Properties

| Property | Value | Source & Remarks |

| Appearance | Solid | |

| Melting Point | Data not available | A specific melting point is not published in readily available datasheets.[8] |

| Optical Activity | [α]/D +145° (c = 0.5% in chloroform) | |

| Solubility | No specific data available, but expected to be soluble in common organic solvents like chloroform, dichloromethane, and toluene based on its structure. | N/A |

| Stability | Stable under recommended storage conditions (inert atmosphere).[8] | N/A |

Chemical Reactivity and Stability:

The chemical behavior of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is dominated by its two key functional groups:

-

Diphenylphosphino Group: The phosphorus atom possesses a lone pair of electrons, making it a good Lewis base and a soft donor that readily coordinates to late transition metals. It is susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of strong oxidizing agents. Therefore, handling and storage under an inert atmosphere (e.g., nitrogen or argon) are crucial to maintain its catalytic activity.[8]

-

Amine Group: The primary amine is a hard Lewis base, capable of coordinating to metal centers and participating in hydrogen bonding. This group is also the site for potential derivatization to modify the ligand's steric or electronic properties.

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[8]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of the ligand. Below are the expected characteristics based on its structure.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Chemical Shifts / Signals | Interpretation |

| ³¹P NMR | ~ -10 to -25 ppm | The ³¹P NMR spectrum is the most definitive tool for characterizing phosphine ligands. A single resonance in the upfield region is characteristic of a triarylphosphine moiety. The exact shift can be influenced by the solvent and coordination to a metal.[9][10] |

| ¹H NMR | ~ 7.0 - 8.0 ppm (multiplets, 15H)~ 3.0 - 4.0 ppm (multiplets, 2H)~ 1.5 - 2.5 ppm (broad singlet, 2H)~ 0.8 - 1.2 ppm (doublet, 3H) | Aromatic protons from the three phenyl rings.Methine protons at the stereocenters (CH-P and CH-N).Amine (NH₂) protons.Methyl (CH₃) protons. |

| ¹³C NMR | ~ 120 - 140 ppm~ 40 - 60 ppm~ 15 - 25 ppm | Aromatic carbons.Aliphatic carbons of the propane backbone.Methyl carbon. |

| IR Spectroscopy | ~ 3300-3400 cm⁻¹ (N-H stretch)~ 3000-3100 cm⁻¹ (Aromatic C-H stretch)~ 2850-2950 cm⁻¹ (Aliphatic C-H stretch)~ 1435 cm⁻¹ (P-Ph stretch) | These characteristic absorption bands confirm the presence of the amine, aromatic, and aliphatic C-H, and phosphine functional groups. |

| Mass Spectrometry | Exact Mass: 319.1490 | Provides confirmation of the molecular weight and elemental composition.[7] |

Synthesis and Handling

Proposed Synthetic Pathway:

The synthesis of chiral P,N ligands often begins with a readily available chiral precursor. A common and effective route starts from the corresponding chiral amino alcohol, (1S,2S)-2-amino-1-phenylpropan-1-ol, which can be synthesized via stereoselective methods.[11][12] The hydroxyl group is then activated (e.g., converted to a tosylate or mesylate) to facilitate nucleophilic substitution by a phosphide anion, such as lithium diphenylphosphide (LiPPh₂), to yield the final product.

Caption: Proposed synthetic workflow for the target compound.

Safety and Handling Protocol:

As a laboratory chemical, (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine requires careful handling to ensure personnel safety and maintain product integrity.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use only in a well-ventilated area or within a fume hood to avoid inhalation of dust.

-

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to prevent oxidation of the phosphine group.[8][13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Applications in Asymmetric Catalysis

The primary value of this ligand lies in its application in transition metal-catalyzed asymmetric reactions, most notably asymmetric hydrogenation. The P,N-bidentate nature allows it to form a rigid chelate ring with the metal center, which, combined with the steric bulk of the phenyl and diphenylphosphino groups, creates a well-defined chiral pocket.

Mechanism of Action in Asymmetric Hydrogenation:

In a typical iridium- or rhodium-catalyzed hydrogenation of a prochiral ketone, the catalytic cycle involves several key steps. The P,N ligand coordinates to the metal precursor. The substrate (ketone) then coordinates to this chiral metal complex. The stereochemistry of the ligand dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol product.[1][4]

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Field-Proven Insights:

The efficacy of P,N ligands like this one is rooted in their structural rigidity and modularity. The C1-phenyl and C2-methyl groups on the propane backbone lock the conformation of the five-membered chelate ring formed upon coordination to a metal. This rigidity is paramount for effective chirality transfer. The N-H moiety can also act as a hydrogen bond donor, participating in a bifunctional activation mechanism where it interacts with the substrate, further enhancing stereocontrol. This is a key feature of many high-performance hydrogenation catalysts.[11]

Conclusion

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine stands out as a well-designed and highly effective chiral ligand for asymmetric catalysis. Its defined stereochemistry, coupled with the bidentate P,N coordination motif, provides a powerful tool for the synthesis of enantiomerically pure compounds. This guide has detailed its fundamental properties, spectroscopic identity, and catalytic utility, offering a solid foundation for its application in research and development. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the importance of robust and selective catalysts built upon ligands like this will only increase.

References

-

Synthesis of Iron P-N-P′ and P-NH-P′ Asymmetric Hydrogenation Catalysts. (2014). Organometallics - ACS Publications. Available at: [Link]

-

Proposed mechanism for the asymmetric hydrogenation. (n.d.). ResearchGate. Available at: [Link]

-

Asymmetric Hydrogenation. (2015). University of Zurich. Available at: [Link]

-

Asymmetric hydrogenation. (n.d.). Wikipedia. Available at: [Link]

-

Diphenylphosphine - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine. (n.d.). Lead Sciences. Available at: [Link]

-

P,N ligands used in asymmetric Ir-catalyzed hydrogenation... (n.d.). ResearchGate. Available at: [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2024). YouTube. Available at: [Link]

-

31Phosphorus NMR. (n.d.). NMR Service. Available at: [Link]

-

31P NMR chemical shift ranges... (n.d.). ResearchGate. Available at: [Link]

-

Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

Review: Synthetic Methods for Amphetamine. (n.d.). Semantic Scholar. Available at: [Link]

-

Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (n.d.). ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. (n.d.). Europe PMC. Available at: [Link]

-

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine. (n.d.). PubChem. Available at: [Link]

- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.). Google Patents.

-

(Rp)-1-(1S)-[(2-Diphenylphosphino)ferrocenyl]ethanamine Safety Data Sheets(SDS). (n.d.). lookchem. Available at: [Link]

Sources

- 1. ethz.ch [ethz.ch]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine - Lead Sciences [lead-sciences.com]

- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 13. 341968-71-6|(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Catalytic Mechanism of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine and Related β-Amino Phosphine Ligands

Abstract

Chiral β-amino phosphine ligands represent a cornerstone of modern asymmetric catalysis, enabling the efficient synthesis of enantiomerically pure molecules critical to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth examination of the mechanism of action of a representative P,N-ligand, (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine. We will dissect the distinct mechanistic roles this ligand plays in two paramount catalytic transformations: the inner-sphere dihydride mechanism of rhodium-catalyzed asymmetric hydrogenation of olefins and the outer-sphere, metal-ligand bifunctional mechanism of ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. By elucidating the synergistic interplay between the phosphine and amine functionalities, this guide offers field-proven insights into catalyst design, reaction optimization, and the fundamental principles governing stereoselection.

Introduction: The Unique Role of Chiral P,N-Ligands in Asymmetric Catalysis

The remarkable success of transition-metal catalyzed asymmetric synthesis is profoundly dependent on the structure and electronic properties of the chiral ligands that coordinate to the metal center.[1] Among the vast arsenal of available ligands, those featuring a phosphorus donor atom have achieved a "privileged" status due to their strong coordination to transition metals and their tunable steric and electronic properties.[1]

The Synergy of Phosphine and Amine Donors: Hemilability and Bifunctionality

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine belongs to the class of P,N-chelating ligands, which introduce a powerful synergistic effect. The phosphine group acts as a strong σ-donor and π-acceptor, firmly anchoring the ligand to the metal center and stabilizing low oxidation states. The nitrogen atom, a hard σ-donor, introduces hemilability—the ability to reversibly dissociate from the metal center. This opens coordination sites for substrate binding. Furthermore, the N-H moiety can act as a proton donor and a hydrogen bond director, enabling alternative, highly efficient catalytic pathways not accessible to diphosphine ligands.[2]

Structural Analysis of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

The catalytic prowess of this ligand originates from its well-defined three-dimensional structure, derived from the (1S,2S)-norephedrine backbone. This scaffold imparts a rigid and predictable chiral environment.

-

Stereogenic Centers: The vicinal (1S) and (2S) stereocenters on the ethylamine backbone create a specific conformation upon chelation to a metal, forming a puckered five-membered ring.

-

Bulky Substituents: The phenyl group at the C1 position and the diphenylphosphino group create a chiral pocket around the metal's active site. This steric arrangement forces the prochiral substrate to coordinate in a specific orientation, leading to high enantioselectivity.

Caption: Structure of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine.

Core Application: Asymmetric Hydrogenation of Prochiral Olefins

In the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins (e.g., dehydroamino acids), β-amino phosphine ligands typically operate via an inner-sphere dihydride mechanism .[3] This pathway involves direct coordination of the substrate to the rhodium center.

The Dihydride Catalytic Cycle: A Step-by-Step Mechanistic Breakdown

The catalytic cycle begins with a Rh(I) precatalyst, which is activated under hydrogen pressure to form the key catalytically active species.

-

Step A: Catalyst Activation & Oxidative Addition: The Rh(I) precatalyst reacts with molecular hydrogen (H₂) in an oxidative addition step to form a Rh(III) dihydride species. This is often the rate-determining step.[4]

-

Step B: Substrate Coordination: The prochiral olefin displaces solvent molecules and coordinates to the Rh(III) dihydride complex. The coordination is typically bidentate, involving both the C=C bond and a coordinating group on the substrate (e.g., an amide carbonyl).

-

Expertise Insight: The enantioselectivity of the entire process is determined at this stage. The chiral pocket created by the P,N-ligand allows for two possible diastereomeric catalyst-substrate complexes. Due to steric interactions, one complex is significantly lower in energy, and it is this favored complex that proceeds through the catalytic cycle, dictating the final stereochemistry of the product.

-

-

Step C: Migratory Insertion: One of the hydride ligands on the rhodium center undergoes migratory insertion into the coordinated C=C bond. This transfer forms a new C-H bond and a rhodium-alkyl intermediate.

-

Step D: Reductive Elimination: The second hydride ligand combines with the alkyl group in a reductive elimination step. This forms the final C-H bond, releases the saturated, chiral product, and regenerates the Rh(I) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Rh-Catalyzed Dihydride Cycle

Caption: The inner-sphere dihydride mechanism for Rh-catalyzed asymmetric hydrogenation.

Mechanism in Asymmetric Transfer Hydrogenation (ATH) of Ketones

When used with late transition metals like Ruthenium for the reduction of ketones, the (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine ligand operates through a fundamentally different, non-classical mechanism: the metal-ligand bifunctional outer-sphere mechanism .[5][6] This pathway does not involve direct coordination of the ketone's C=O group to the metal center.

The Metal-Ligand Bifunctional Mechanism

This mechanism, pioneered by Noyori, relies on the concerted action of both the metal center and the amine ligand. The catalyst simultaneously delivers a hydride (H⁻) from the metal and a proton (H⁺) from the ligand's N-H group to the polarized C=O bond of the substrate.[5][6]

-

Step A: Formation of the Active Hydride: The Ru(II) precatalyst reacts with a hydrogen donor, typically isopropanol, in the presence of a base. The base assists in deprotonating the isopropanol, which then coordinates to the ruthenium. A β-hydride elimination step releases acetone and generates the active 18-electron Ru-H species.[7]

-

Step B: The Concerted Outer-Sphere Hydrogen Transfer: The ketone substrate approaches the active Ru-H complex. It does not bind directly to the metal. Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone.[6]

-

Expertise Insight: This concerted transfer is the key to the high efficiency of the reaction. The N-H moiety acts as a proton donor and stabilizes the developing negative charge on the oxygen atom via hydrogen bonding. This lowers the activation energy of the hydride transfer from the metal to the carbonyl carbon. The chirality of the ligand backbone dictates how the ketone approaches this transition state, thereby controlling the enantioselectivity.[8][9]

-

-

Step C: Product Release and Catalyst Regeneration: The concerted transfer directly forms the chiral alcohol product and regenerates the coordinatively unsaturated Ru(II) amido complex. This species can then react with another molecule of isopropanol to regenerate the active Ru-H catalyst and continue the cycle.

Visualization of the Ru-Catalyzed ATH Cycle

Caption: The outer-sphere metal-ligand bifunctional mechanism for Ru-catalyzed ATH.

Experimental Protocols & Practical Considerations

The following protocols are representative procedures. For any new substrate, optimization of solvent, temperature, pressure, and catalyst loading is essential.

Protocol: In Situ Generation and Use of a Rh-Catalyst for Asymmetric Hydrogenation

This procedure is adapted from established methods for rhodium-catalyzed asymmetric hydrogenation.[4][10]

-

Catalyst Preparation (In Situ):

-

In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine ligand (1.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add degassed solvent (e.g., methanol or CH₂Cl₂, 5 mL).

-

Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

-

-

Hydrogenation:

-

Add the prochiral olefin substrate (1.0 equiv) to the catalyst solution.

-

Transfer the Schlenk flask to a stainless-steel autoclave.

-

Purge the autoclave with H₂ gas three times.

-

Pressurize the autoclave to the desired pressure (e.g., 10 bar H₂).

-

Stir the reaction at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring by TLC or GC.

-

-

Work-up:

-

Carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the chiral product.

-

Determine enantiomeric excess (% ee) by chiral HPLC or GC.

-

Trustworthiness Insight: The use of degassed solvents and strict inert atmosphere techniques is critical. Phosphine ligands and Rh(I) complexes are sensitive to oxidation, which can lead to catalyst deactivation and poor results.

-

Protocol: A Representative Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This procedure is based on well-established methods for Ru-catalyzed ATH.[7][11]

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%), the (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine ligand (1.1 mol%), and degassed 2-propanol (5 mL).

-

Stir the mixture at 80 °C for 20 minutes to allow for catalyst formation.

-

Cool the mixture to room temperature.

-

-

Transfer Hydrogenation:

-

Add acetophenone (1.0 equiv) to the flask via syringe.

-

Add a solution of a base (e.g., t-BuOK or KOH, 5 mol%) in 2-propanol (1 mL).

-

Stir the reaction at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor its progress by TLC or GC.

-

-

Work-up:

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain 1-phenylethanol.

-

Determine enantiomeric excess (% ee) by chiral HPLC or GC.

-

Data Summary: Typical Performance in Catalysis

The following table summarizes representative performance data for β-amino phosphine and related P,N-ligands in asymmetric hydrogenation reactions, demonstrating their high efficacy.

| Entry | Catalyst System | Substrate | Reaction | Conv. (%) | ee (%) | Reference |

| 1 | RuCl₂(P^N)(diamine) | Acetophenone | ATH | >99 | 96 (S) | [6] |

| 2 | [Rh(COD)(P^N)]OTf | Tetrasubstituted Enamine | AH | 100 | 93 | [4] |

| 3 | Ir(I)-(P^N) | Trisubstituted Olefin | AH | >95 | 90 | |

| 4 | Rh(I)-(P^N) | Dehydroamino Acid | AH | 100 | 88 | [10] |

P^N denotes a β-amino phosphine or analogous P,N-ligand.

Conclusion and Future Outlook

The (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine ligand exemplifies the power of strategic ligand design in asymmetric catalysis. Its efficacy stems from the cooperative and distinct roles of its phosphine and amine functionalities. In rhodium-catalyzed hydrogenation, it provides a rigid chiral scaffold for an inner-sphere dihydride mechanism. In stark contrast, during ruthenium-catalyzed transfer hydrogenation, it actively participates in an outer-sphere, metal-ligand bifunctional mechanism by providing a crucial N-H proton donor.

Understanding these divergent mechanistic pathways is paramount for researchers and drug development professionals. It allows for the rational selection of the correct metal and reaction conditions to achieve a desired transformation with high stereocontrol. The future of this field lies in further modifying the ligand backbone—tuning steric bulk and electronic properties—to tackle increasingly challenging substrates and to expand the application of these versatile catalysts into new areas of enantioselective synthesis.

References

-

Guo, R., Lough, A. J., Morris, R. H., & Song, D. (2004). Asymmetric Hydrogenation of Ketones Catalyzed by Ruthenium Hydride Complexes of a Beta-aminophosphine Ligand Derived from Norephedrine. Organometallics, 23(23), 5524–5529. [Link]

-

Noyori, R., Sandoval, C. A., Muñiz, K., & Ohkuma, T. (2005). Metal-ligand bifunctional catalysis for asymmetric hydrogenation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1829), 901-12. [Link]

-

Wikipedia contributors. (2023). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. [Link]

-

Dub, P. A., & Gordon, J. C. (2017). Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms. ACS Catalysis, 7(8), 5353–5365. [Link]

-

Noyori, R., & Ohkuma, T. (2005). Metal–ligand bifunctional catalysis for asymmetric hydrogenation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1829), 901-912. [Link]

-

Dub, P. A., Henson, N. J., Martin, R. L., & Gordon, J. C. (2014). Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms. ResearchGate. [Link]

-

Gridnev, I. D., & Imamoto, T. (2000). Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation. Journal of the American Chemical Society, 122(30), 7183-7194. [Link]

-

Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11693-11694. [Link]

-

Ohashi, T., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 597-603. [Link]

-

Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation. Pure and Applied Chemistry, 43(3-4), 401-421. [Link]

-

Gu, Q., & You, J. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Chemical Society Reviews, 45(1), 130-145. [Link]

-

Web of Proceedings. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Francis Academic Press. [Link]

-

Zhang, W., et al. (2024). Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. Request PDF on ResearchGate. [Link]

-

Lee, H.-K., Kang, S., & Choi, E. B. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5454-5460. [Link]

-

Lee, H.-K., Kang, S., & Choi, E. B. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ACS Figshare. [Link]

-

Andersson, P. G., et al. (2007). Development of Pinene-Derived N,P Ligands and Their Utility in Catalytic Asymmetric Hydrogenation. Dalton Transactions, (47), 5603-5610. [Link]

-

Lee, H.-K., Kang, S., & Choi, E. B. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry, 77(12), 5454-60. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sci-Hub. Asymmetric Hydrogenation Using Rhodium Complexes Generated from Mixtures of Monodentate Neutral and Anionic Phosphorus Ligands / Chemistry – A European Journal, 2012 [sci-hub.box]

- 3. pubs.acs.org [pubs.acs.org]

- 4. re.public.polimi.it [re.public.polimi.it]